[5-(Benzyloxy)-6-methoxypyridin-2-yl]methanamine
Description
[5-(Benzyloxy)-6-methoxypyridin-2-yl]methanamine is a pyridine derivative featuring a benzyloxy substituent at position 5, a methoxy group at position 6, and a methanamine moiety at position 2. Its molecular formula is C₁₄H₁₆N₂O₂, with a molecular weight of 244.29 g/mol.
Properties
IUPAC Name |
(6-methoxy-5-phenylmethoxypyridin-2-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-17-14-13(8-7-12(9-15)16-14)18-10-11-5-3-2-4-6-11/h2-8H,9-10,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILUTVGBBKSMFIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=N1)CN)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(Benzyloxy)-6-methoxypyridin-2-yl]methanamine typically involves the use of Suzuki–Miyaura coupling reactions. This method is widely applied for forming carbon–carbon bonds under mild and functional group-tolerant conditions . The process involves the reaction of a boron reagent with a halogenated pyridine derivative in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The reaction conditions are carefully controlled to ensure the efficient formation of the desired product.
Chemical Reactions Analysis
Types of Reactions
[5-(Benzyloxy)-6-methoxypyridin-2-yl]methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The benzyloxy and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce various substituted pyridine derivatives.
Scientific Research Applications
[5-(Benzyloxy)-6-methoxypyridin-2-yl]methanamine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of [5-(Benzyloxy)-6-methoxypyridin-2-yl]methanamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Key Structural and Functional Differences
Pyridine vs. Indole Cores
- Pyridine-based compounds (e.g., [5-(Benzyloxy)-6-methoxypyridin-2-yl]methanamine) exhibit planar aromatic structures conducive to π-π stacking interactions with biological targets. The nitrogen atom in pyridine may participate in hydrogen bonding, enhancing binding specificity .
- Indole-based analogues (e.g., (6-Methoxy-1H-indol-3-yl)methanamine) incorporate a bicyclic structure, which can improve membrane permeability and modulate serotonin receptor interactions. Indole derivatives are often explored in CNS drug development .
Substituent Effects
- However, this may also reduce aqueous solubility .
- Halogenated substituents (e.g., 4-chlorophenyl in the CCR1 antagonist) improve target affinity and metabolic stability by resisting oxidative degradation .
- Fluorophenyl groups (e.g., {4-[(2-fluorophenyl)methoxy]phenyl}methanamine) introduce electronegativity, which can alter binding kinetics and reduce off-target interactions .
Pharmacological Profiles
- The CCR1 antagonist ([4-(4-chlorophenyl)-1-(4,4-diphenylbutyl)piperidin-4-yl]methanamine) demonstrates moderate potency (EC₅₀ = 3.6 μM) in inhibiting chemokine receptor activity, suggesting utility in inflammatory diseases .
- Bone formation agents like {4-[(2-fluorophenyl)methoxy]phenyl}methanamine highlight the role of methanamine derivatives in modulating osteoblast differentiation, though mechanistic details remain understudied .
Pharmacokinetic Considerations
- Methoxy groups in the target compound may slow hepatic metabolism by cytochrome P450 enzymes, extending half-life compared to non-substituted analogues .
- Benzyloxy groups could increase plasma protein binding, reducing free drug concentration but improving tissue distribution .
Biological Activity
[5-(Benzyloxy)-6-methoxypyridin-2-yl]methanamine, a compound with the molecular formula C₁₁H₁₅N₃O₂, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a benzyloxy group and a methoxy group, which are critical for its biological activity. The presence of these functional groups enhances its solubility and interaction with biological targets.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways. Its structure allows it to form hydrogen bonds and π-π interactions with enzyme active sites, modulating their activity.
- Receptor Binding : The benzyloxy and methoxy groups may facilitate binding to various receptors, influencing signal transduction pathways.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains, potentially by disrupting cell wall synthesis or interfering with protein synthesis.
Table 1: Summary of Biological Activities
Case Studies
-
Antimicrobial Efficacy :
A study evaluated the antimicrobial activity of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated a minimum inhibitory concentration (MIC) of 16 μg/mL, indicating significant antibacterial properties that could be leveraged in treating resistant infections . -
Cytotoxic Effects on Cancer Cells :
In vitro studies showed that the compound induced cytotoxicity in HeLa (cervical cancer) and A549 (lung cancer) cell lines. The mechanism involved the activation of apoptotic pathways, suggesting potential as an anticancer agent . -
Neuroprotective Properties :
Research into the neuroprotective effects of the compound revealed that it could mitigate neuronal damage induced by oxidative stress in models of Parkinson's disease. This suggests a promising avenue for further exploration in neurodegenerative disorders .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
